1-Chloromethanamine
Description
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Structure
3D Structure
Properties
CAS No. |
59067-17-3 |
|---|---|
Molecular Formula |
CH4ClN |
Molecular Weight |
65.50 g/mol |
IUPAC Name |
chloromethanamine |
InChI |
InChI=1S/CH4ClN/c2-1-3/h1,3H2 |
InChI Key |
RAJISUUPOAJLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(N)Cl |
Origin of Product |
United States |
Historical Context and Evolution of N Halogenated Amine Studies
The investigation of N-halogenated amines, a class of compounds to which 1-Chloromethanamine belongs, has a rich history dating back to the 19th century. researchgate.netorganic-chemistry.org A pivotal moment in this field was the discovery of the Hofmann-Löffler reaction in the 1880s by August Wilhelm von Hofmann and his student, Carl Löffler. researchgate.netorganic-chemistry.orgambeed.com This reaction demonstrated the ability of N-haloamines to undergo intramolecular cyclization to form valuable nitrogen-containing heterocycles like pyrrolidines and piperidines. ambeed.comwikipedia.org Initially, the mechanism was not well understood, but later work in the mid-20th century by scientists like S. Wawzonek elucidated the free-radical nature of this transformation. researchgate.netorganic-chemistry.org
The early 20th century saw further exploration of N-haloamine chemistry, with Löffler and Freytag extending the Hofmann reaction to simpler secondary amines. researchgate.net These foundational studies laid the groundwork for understanding the reactivity of the N-X (where X is a halogen) bond. Research in the 1940s on 2-chloroalkylamines provided further insights into the reactions and stability of these compounds in aqueous solutions. rsc.org A comprehensive review of the chemistry of N-bromamines and N-chloramines was published in 1970, highlighting the growing interest and understanding of this class of compounds. Current time information in Bangalore, IN. The development of new synthetic methods, such as the use of oxone-KCl for N-chlorination, has continued to expand the toolkit for preparing N-chloroamines. organic-chemistry.org
Significance in Organic Synthesis and Reaction Mechanisms
1-Chloromethanamine and its derivatives are valuable reagents and intermediates in organic synthesis, primarily due to the reactive N-Cl bond which can participate in a variety of transformations. epa.govrsc.org
N-chloroamines are recognized as versatile reagents for electrophilic amination and other reactions. rsc.org They can react with unsaturated carbon-carbon bonds, Grignard reagents, organozinc reagents, aldehydes, and can be used for the chlorination of aromatic compounds. rsc.org The ability of N-chloroamines to act as precursors to nitrogen-centered radicals under thermal or photochemical conditions makes them particularly useful in carbon-hydrogen (C-H) bond functionalization reactions. researchgate.netwikipedia.org
A key reaction involving N-chloroamines is the aforementioned Hofmann-Löffler reaction, which proceeds through a radical mechanism to produce cyclic amines. researchgate.netambeed.comwikipedia.org More broadly, N-chloroalkylamines can undergo homolytic cleavage to generate aminyl radicals that participate in intramolecular cyclization reactions. scispace.com The nature of the aminyl radical (neutral, protonated, or complexed to metal salts) influences its reactivity and selectivity. scispace.com
In the synthesis of nitrogen-containing heterocycles, a cornerstone of medicinal chemistry and materials science, N-chloroalkylamines have been employed as key building blocks. organic-chemistry.orgrsc.orgmdpi.comnih.gov For instance, they have been used in the synthesis of diaziridines and their fused derivatives. arkat-usa.org Rhodium-catalyzed C-H amination of acetophenone (B1666503) o-methyloximes with primary N-chloroalkylamines provides a convenient route to N-alkyl-2-acylanilines. rsc.org
Mechanistic studies have revealed the complex reactivity of N-chloroamines. In nucleophilic substitution reactions, the mechanism can change from a stepwise process, involving pre-equilibrium protonation, to a concerted mechanism depending on the reactivity of the nucleophile. researchgate.net Computational studies have also been employed to understand the reaction pathways, including the potential for a Cl+-transfer mechanism. nih.gov
Role in Environmental Chemistry and Disinfection Processes
The presence of 1-Chloromethanamine and other organic chloramines in the environment is primarily linked to water disinfection processes. tandfonline.comnih.govciwem.org Chloramination, the use of chloramines for water treatment, is a common practice to reduce the formation of regulated disinfection byproducts (DBPs) like trihalomethanes. ciwem.org However, the reaction of chlorine with naturally occurring organic matter (NOM) containing nitrogen can lead to the formation of organic chloramines. tandfonline.comnih.gov
The formation of organic chloramines is influenced by factors such as the dissolved organic carbon to dissolved organic nitrogen (DOC/DON) ratio, with higher DON content leading to increased formation. nih.gov Chlorination leads to the rapid formation of organic chloramines, while chloramination results in a much slower formation. nih.gov The formation of N,N-dichloromethylamine from N-chloromethylamine has a reported second-order reaction rate constant of 1.1x10³ M⁻¹sec⁻¹ at 25°C. epa.gov
The stability of organic N-chloramines in aqueous solutions is influenced by factors such as spontaneous decomposition and photodecomposition. nih.gov The stability can be generally ranked as N-chloramines > N-chloramides > N-chloramino acids. researchgate.net These compounds are reactive and can participate in further reactions in the environment. researchgate.net For instance, they can react with phenolic compounds to form halogenated phenols or quinones. researchgate.net
The environmental fate and transport of contaminants like this compound are governed by various physical, chemical, and biological processes that determine their persistence and movement through different environmental media. weebly.comijfmr.comresearchgate.net Understanding these processes is crucial for assessing potential exposure and environmental impact. google.comhmdb.ca
Overview of Advanced Research Methodologies Applied to N Chloromethanamine
A variety of advanced research methodologies are employed to study the properties, reactivity, and detection of 1-Chloromethanamine. These techniques provide crucial insights into its behavior at the molecular level.
Spectroscopic and Analytical Techniques:
Mass Spectrometry (MS): Mass spectrometry, particularly membrane introduction mass spectrometry (MIMS), has been instrumental in providing evidence for the formation of N-bromo-N-chloromethylamine in aqueous solutions. wikipedia.orgresearchgate.netacs.orgtandfonline.com This technique allows for the real-time, online monitoring of volatile and semi-volatile compounds in water. acs.orgtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Predicted ¹H NMR spectra for related chloroalkylamines are available in databases, and this technique can be applied to characterize this compound and its reaction products. google.comhmdb.cahmdb.caresearchgate.net
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques have been used to study the spectra of N-chloromethylamine, providing information about its molecular structure and bonding. nih.gov
Computational Chemistry:
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govsciencemadness.orgnumberanalytics.com It has been applied to study the N-chlorination reactions of amines by hypochlorous acid, providing insights into the reaction mechanisms. acs.org
Quantum Chemical Computations: These calculations have been used to determine previously unknown aqueous pKa values, gas phase bond dissociation energies (BDE), and partial atomic charges of halamines, which helps in understanding their reactivity. researchgate.net
Ab Initio Molecular Dynamics: This method has been used to confirm the generation of dichlorine monoxide from the reaction of hypochlorous acid, with methylamine (B109427) acting as a base catalyst. gdut.edu.cn
These advanced methodologies, often used in combination, provide a comprehensive understanding of the chemical and physical properties of this compound.
Interdisciplinary Relevance and Emerging Research Frontiers
Direct Generation from Primary Amines
The most straightforward approach to N-chloromethanamine involves the direct halogenation of methylamine (B109427). This can be achieved using various chlorinating agents, with careful control of reaction conditions to favor the formation of the desired monochlorinated product.
The reaction between methylamine and hypochlorous acid (or its salt, sodium hypochlorite) is a well-established method for producing N-chloromethanamine. lookchem.comacs.org The process involves the transfer of a chlorine atom from the chlorinating agent to the nitrogen atom of the amine. Kinetic studies have shown that this is a rapid, second-order reaction. acs.orgnih.gov The reaction rate is influenced by pH, with the reaction proceeding through the interaction of hypochlorous acid with the unprotonated amine. lookchem.com
In aqueous solutions, the reaction between methylamine (CH₃NH₂) and sodium hypochlorite (B82951) (NaOCl) proceeds to form N-chloromethanamine. lookchem.comgoogle.com The kinetics of this chlorination have been studied in dilute aqueous medium, confirming a first-order relationship with respect to each reactant. lookchem.com The observed rate constant is pH-dependent, reaching a maximum between the pKa values of the ammonium (B1175870) ion (NH₄⁺) and the protonated methylamine (CH₃NH₃⁺). lookchem.com
| Reactants | Chlorinating Agent | Key Findings |
| Methylamine | Hypochlorous Acid (HOCl) | Fast, second-order reaction kinetics. acs.orgnih.gov |
| Methylamine | Sodium Hypochlorite (NaOCl) | Yields of N-chloromethanamine can exceed 80% at elevated temperatures (e.g., 135°C). google.com |
| Methylamine | Sodium Hypochlorite (NaOCl) | The reaction rate is first order with respect to both methylamine and hypochlorite and is pH-dependent. lookchem.com |
Besides hypochlorous acid, other halogenating agents can be employed for the synthesis of N-haloamines. thieme-connect.de Common reagents for chlorination include N-chlorosuccinimide, calcium hypochlorite, and tert-butyl hypochlorite. thieme-connect.de
Furthermore, the interaction of N-chloroamines with bromine sources can lead to the formation of mixed halogen species. For instance, N-chloromethanamine can react with bromide to form N-bromo-N-chloromethylamine in aqueous solution. mdpi.com The formation of bromochloramine (NHBrCl) from the reaction of monochloramine with bromide has been studied, highlighting the potential for similar reactivity with N-substituted analogs like N-chloromethanamine. nih.govresearchgate.net This reactivity underscores the importance of the choice of halogenating agent and the reaction environment in determining the final product.
| Halogenating Agent | Substrate | Product Type |
| N-Chlorosuccinimide | Primary Amines | N-Chloroamines thieme-connect.de |
| Calcium Hypochlorite | Primary Amines | N-Chloroamines thieme-connect.de |
| Bromide (Br⁻) | Monochloramine (NH₂Cl) | Bromochloramine (NHBrCl) nih.govresearchgate.net |
| Bromide (Br⁻) | N-Chloromethanamine | N-bromo-N-chloromethylamine mdpi.com |
In Situ Formation for Subsequent Chemical Transformations
Due to the inherent instability of many N-chloroamines, their generation in situ for immediate conversion into more stable products is a common and powerful synthetic strategy. beilstein-journals.orgnih.gov This approach avoids the need for isolation and purification of the often-labile N-chloroamine intermediate.
The concept of generating N-chloromethanamine in the same reaction vessel where it will be consumed is central to many one-pot synthetic procedures. nih.gov This is particularly valuable in continuous-flow systems, where the N-chloroamine can be generated and immediately reacted, minimizing hazards associated with its accumulation. beilstein-journals.orgnih.gov Such protocols allow for the transformation of primary amines into a variety of products, such as amides or imines, by telescoping the N-chlorination step with subsequent reactions. beilstein-journals.orgnih.gov The in situ approach offers advantages in terms of safety, efficiency, and atom economy. nih.gov
Derivatization from N-Chloromethanamine for Organic Synthesis
N-Chloromethanamine is a valuable precursor for the synthesis of other functional groups, most notably imines, through elimination reactions.
The base-induced dehydrochlorination of N-chloroamines is a facile and effective method for the synthesis of imines. beilstein-journals.orgnih.gov This reaction has been specifically applied to N-chloromethanamine to generate methanimine (B1209239) (CH₂=NH), the simplest unstabilized imine. mdpi.com The process involves the removal of a proton from the carbon adjacent to the nitrogen and the elimination of the chloride ion.
This transformation can be achieved using various bases. thieme-connect.debeilstein-journals.org Studies have explored a range of bases, including triethylamine (B128534) (NEt₃), potassium tert-butoxide (KOt-Bu), sodium methoxide (B1231860) (NaOMe), and sodium hydroxide (B78521) (NaOH) with a phase-transfer catalyst, to effect the dehydrochlorination. beilstein-journals.orgnih.gov The choice of base and reaction conditions, such as solvent and temperature, is crucial for achieving high conversion to the imine product. beilstein-journals.orgnih.gov For instance, vacuum dehydrochlorination of N-chloroalkylamines on a solid base has been used to synthesize unstabilized imines on a gram scale. lookchem.com
| N-Chloroamine Substrate | Base | Key Outcome |
| N-Chloromethanamine | Solid Base (under vacuum) | Synthesis of unstabilized methanimine (CH₂=NH). lookchem.commdpi.com |
| General N-Chloroamines | KOt-Bu, NaOMe | Rapid imine formation. beilstein-journals.orgnih.gov |
| General N-Chloroamines | NaOH with Phase-Transfer Catalyst | Promotes full conversion to the imine in a biphasic system. beilstein-journals.orgnih.gov |
| General N-Chloroamines | NEt₃ | Requires a large excess and long reaction times for complete conversion. beilstein-journals.org |
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles
N-chloroamines, including this compound, are valuable reagents in the synthesis of nitrogen-containing heterocycles. Their reactivity allows for the formation of strained ring systems like diaziridines through intramolecular cyclization pathways. These reactions are fundamental in synthetic organic chemistry for creating complex molecular architectures. numberanalytics.com
Formation of Monocyclic Diaziridines
The synthesis of monocyclic diaziridines often involves the reaction of a carbonyl compound, a primary aliphatic amine or ammonia (B1221849), and an aminating reagent such as an N-chloroamine. arkat-usa.orgumich.edu One of the simplest and most direct approaches consists of mixing these three components in a suitable solvent system. arkat-usa.org The reaction proceeds through the formation of an N-chloroaminal intermediate, which subsequently undergoes rapid intramolecular cyclization to yield the diaziridine ring. umich.edu
The general mechanism involves the initial reaction between the carbonyl compound and the primary amine to form an α-aminocarbinol. umich.edu This intermediate is then protonated and dehydrates to a carbenium-iminium cation, which reacts with the N-chloroamine to form the crucial N-chloroaminal. This species then cyclizes to the diaziridine product. umich.edu N-chloroamines can be prepared in situ from the corresponding amines, making this a convenient one-pot synthesis. researchgate.net
Alternative methods have also been developed, such as the synthesis from ketoxime O-sulfonates and primary aliphatic amines or the reaction of N-chloroalkylamines with primary aliphatic amines under high pressure in the absence of a carbonyl compound. arkat-usa.orgresearchgate.net
Table 1: Examples of Monocyclic Diaziridine Synthesis
| Carbonyl Compound | Amine | Aminating Reagent | Product | Reference |
| Ketones/Aldehydes | Primary Aliphatic Amines | N-chloroamines | 1,2-Disubstituted Diaziridines | arkat-usa.org |
| Aldehydes/Ketones | Amines | Hydroxylamine-O-sulfonic acid (HOSA) | N-monosubstituted Diaziridines | mdpi.com |
| Ketones | Ammonia | Monochloramine | 3,3-Dialkyldiaziridines | wikipedia.org |
Synthesis of Fused Diaziridine Derivatives
The synthesis of fused diaziridine derivatives, while less common than that of monocyclic systems, is an important area of research. thieme-connect.com These structures, such as 1,5-diazabicyclo[3.1.0]hexanes and 1,6-diazabicyclo[4.1.0]heptanes, are typically prepared through variations of the methods used for monocyclic diaziridines. arkat-usa.orgepa.gov
One established method involves the reaction of cyclic imines with aminating reagents like chloramine (B81541). thieme-connect.com However, this approach can be limited by the instability of cyclic imines and low reaction efficiency. thieme-connect.com To overcome these challenges, methods utilizing the in situ formation of key intermediates have been developed. For instance, the reaction of cyclic secondary amines with p-toluenesulfonamide (B41071) in the presence of N-bromosuccinimide (NBS) and a base can efficiently produce fused diaziridines. thieme-connect.com In this system, N-bromoamines are generated as key precursors. thieme-connect.com
Direct electrochemical synthesis has also been demonstrated for bicyclic diaziridines, such as 1,5-diazabicyclo[3.1.0]hexane, which proceeds through the intermediate formation of chloraminoalkanes. researchgate.net
Role of pH in Diaziridine Formation Mechanisms
The pH of the reaction medium is a critical factor that significantly influences the yield and efficiency of diaziridine synthesis, particularly in aqueous media. arkat-usa.orglookchem.com The mechanism of diaziridine formation from a carbonyl compound, an amine, and an aminating agent involves several pH-dependent equilibria. umich.edu
The key steps influenced by pH are the formation of the α-aminocarbinol from the carbonyl compound and amine, and its subsequent dehydration to a carbenium-iminium cation. umich.edu This transformation is acid-catalyzed. The subsequent step, the attack of the aminating reagent (like an N-chloroamine) on this cation, is also pH-dependent. umich.edu
Research has shown that for a given set of reactants, there is an optimal pH range to maximize the yield of the diaziridine. arkat-usa.orgumich.edu This optimal pH balances the rates of the formation of the reactive carbenium-iminium intermediate and its capture by the aminating agent, while minimizing side reactions. For example, in the synthesis of various diaziridines from carbonyl compounds, primary amines, and aminating reagents in water, controlling the pH was found to be essential for achieving high yields. arkat-usa.org
Amide Synthesis through C-H Bond Activation using N-Chloroamines
N-chloroamines, which can be readily generated in situ from primary or secondary amines, serve as highly effective reagents in the synthesis of amides via the oxidative coupling with aldehydes. researchgate.netacs.org This methodology involves the activation of the aldehydic C-H bond, typically facilitated by a transition metal catalyst. acs.org
This one-pot procedure represents an atom-economical alternative to traditional amidation methods. acs.org The reaction is tolerant of a wide range of functional groups on both the aldehyde and the amine components. Aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as aliphatic aldehydes, can be successfully converted to the corresponding amides in moderate to excellent yields. acs.org The process is also compatible with various primary and secondary amines. researchgate.net
Commonly, copper or iron salts are employed as catalysts. researchgate.netresearchgate.net For instance, a procedure using catalytic amounts of iron(III) chloride (FeCl3) and tert-butyl hydroperoxide (TBHP) as an oxidant effectively couples aldehydes with N-chloroamines. researchgate.net Similarly, copper(II) acetate (B1210297) (Cu(OAc)2) has been used to catalyze the oxidative cross-coupling of aldehydes with N-chloroamines under base-free conditions. researchgate.net The reaction mechanism is believed to involve the formation of a hemiaminal intermediate, which is then oxidized to the amide. acs.org More recently, cobalt-catalyzed C-H activation using N-chloroamides as a directing synthon has also been developed for the synthesis of heterocyclic amides like isoquinolones. organic-chemistry.orgrsc.org
Table 2: Catalytic Systems for Amide Synthesis from Aldehydes and N-Chloroamines
| Aldehyde Type | Amine Type | Catalyst System | Oxidant | Key Features | Reference(s) |
| Aromatic & Aliphatic | Primary & Secondary | Cu(OAc)2 | TBHP | Base-free conditions, good to excellent yields. | researchgate.net |
| Aromatic & Aliphatic | Mono- & Disubstituted | FeCl3·6H2O | TBHP | Wide substrate scope, cheap reagents, short reaction times. | researchgate.netresearchgate.net |
| Aromatic | N-Chloroamides | Co(III) complex | - | C-H activation directed by N-chloroamide synthon. | organic-chemistry.orgrsc.org |
| Methylarenes | N-Chloroamines | MnO2 | - | Nondirected C-H activation of methylarenes. | acs.org |
Decomposition Pathways and Kinetics
The stability of N-chloromethanamine is a critical factor in its handling and reactivity. Its decomposition has been studied in different solvent environments to understand the kinetics and underlying mechanisms.
The decomposition of N-chloromethanamine exhibits different kinetic profiles depending on the solvent and reaction conditions. In an aqueous basic medium with an equimolar ratio of reactants, the decomposition follows a second-order rate equation. lookchem.comresearchgate.net This implies that the rate of decomposition is proportional to the concentration of two reacting species, likely two molecules of N-chloromethanamine or one molecule of N-chloromethanamine and a hydroxide ion.
Conversely, when the decomposition is carried out in an organic solvent such as chloroform (B151607) with an excess of a base, the reaction follows first-order kinetics. lookchem.comresearchgate.net In this scenario, the rate is dependent on the concentration of only one species, N-chloromethanamine, as the base is in large excess and its concentration remains effectively constant throughout the reaction.
The following table summarizes the observed reaction orders and provides hypothetical rate constants for illustrative purposes, as the specific values from the primary literature were not available.
| Medium | Condition | Reaction Order | Hypothetical Rate Constant (k) |
| Aqueous Base | Equimolar reactants | Second-order | Value M⁻¹s⁻¹ |
| Chloroform | Excess base | First-order | Value s⁻¹ |
Note: The rate constants are illustrative and not from the cited literature.
The activation energy (Ea) for the decomposition of N-chloromethanamine has been determined in both aqueous and organic media, providing insights into the energy barriers of the reaction in different solvent environments. lookchem.comresearchgate.net The solvent can influence the stability of the reactant and the transition state, thereby affecting the activation energy. researchgate.net For instance, polar solvents can stabilize charged intermediates or transition states, potentially lowering the activation energy compared to nonpolar solvents. researchgate.net Research has indicated that N-chloromethanamine exhibits approximately equal stability in both aqueous basic media and chloroform within the studied temperature ranges. lookchem.com
The table below presents hypothetical activation energy values to illustrate the concept.
| Solvent | Activation Energy (Ea) |
| Aqueous Base | Value kJ/mol |
| Chloroform | Value kJ/mol |
Note: The activation energy values are illustrative and not from the cited literature.
Based on the kinetic data, mechanisms for the decomposition of N-chloromethanamine have been proposed. lookchem.comresearchgate.net In an aqueous basic medium, the second-order kinetics suggest a bimolecular process. This could involve the reaction of two N-chloromethanamine molecules or the attack of a hydroxide ion on an N-chloromethanamine molecule.
In chloroform with excess base, the first-order kinetics point towards a unimolecular rate-determining step, such as the heterolytic or homolytic cleavage of the N-Cl bond, possibly assisted by the basic environment.
Nucleophilic Substitution Reactions of N-Chloramines
N-chloramines, including by extension N-chloromethanamine, are known to undergo nucleophilic substitution reactions where a nucleophile replaces the chloride. The mechanism of this substitution can vary depending on the nature of the nucleophile and the reaction conditions.
Nucleophilic substitution at the nitrogen center of N-chloramines can proceed through either a stepwise or a concerted mechanism. rcsi.science A stepwise mechanism involves the initial formation of a protonated N-chloramine intermediate, followed by the rate-determining attack of the nucleophile. rcsi.sciencemasterorganicchemistry.com Evidence for this pathway includes inverse solvent deuterium (B1214612) isotope effects and the absence of general acid catalysis in the reaction of N-chlorotaurine with certain nucleophiles like benzylamine. rcsi.science
In contrast, a concerted mechanism involves a single transition state where the protonation of the nitrogen and the chlorine transfer to the nucleophile occur simultaneously. rcsi.sciencemasterorganicchemistry.com The transition to a concerted mechanism is often observed with more powerful nucleophiles. rcsi.science Strong general acid catalysis is a key indicator of a concerted pathway, as seen in the reaction of N-chlorotaurine with sulfite (B76179) and thiolate anions. rcsi.science This shift in mechanism is thought to be driven by the short lifetime of the protonated chloramine intermediate in the presence of a highly reactive nucleophile. rcsi.science While these studies were not performed specifically on this compound, the principles governing the mechanistic transition are expected to be applicable.
The basicity of the nucleophile plays a significant role in the nucleophilic substitution reactions of N-chloramines. masterorganicchemistry.com Generally, a more basic nucleophile is also a more reactive nucleophile. masterorganicchemistry.com For a series of thiols reacting with N-chloramines, the reaction rate was found to increase with the basicity of the sulfhydryl group. rcsi.science
Proton transfer is a key feature in these reactions, often occurring in conjunction with the chlorine transfer. In the stepwise mechanism, a rapid pre-equilibrium protonation of the N-chloramine precedes the nucleophilic attack. rcsi.science In the concerted mechanism, proton transfer from a general acid to the nitrogen of the N-chloramine occurs in the same step as the chlorine transfer to the nucleophile. rcsi.science The interplay between the nucleophile's ability to accept the chlorine and the facilitation of proton transfer to the nitrogen atom dictates the operative reaction pathway.
Chlorine Transfer Dynamics to Amines and Ammonia
N-chloromethanamine participates in chlorine transfer reactions, a process also known as transhalogenation. researchgate.net Studies have shown that chlorine can be transferred from organic chloramines to ammonia, a reaction that is significant in contexts such as wastewater disinfection. researchgate.net The rate of this chlorine transfer is influenced by the basicity of the chloramine, with a general trend showing that the rates decrease as the basicity of the chloramine increases. researchgate.net
For N-chloromethanamine, the observed second-order rate constant for chlorine transfer to ammonia at pH 6.8 has been determined to be 5.85 × 10⁻³ M⁻¹s⁻¹. researchgate.net This is part of a broader kinetic model for chlorine transfer in aqueous systems containing chlorine, ammonia, and organic nitrogen. researchgate.net The transfer of chlorine from N-chloramines to an N-H group is a primary reaction pathway for these compounds. researchgate.net Theoretical calculations suggest that the formation of a halogen bond complex between ammonia and a protonated N-haloamine is a preliminary step in this halogen transfer process. researchgate.net
Electrophilic Reactivity
N-chloromethanamine exhibits electrophilic reactivity, enabling it to react with various nucleophilic compounds, including phenolic compounds and other aromatic systems. researchgate.netepfl.ch
N-chloromethanamine reacts with phenolic compounds through mechanisms such as electrophilic aromatic substitution and electron transfer. researchgate.netepfl.chnih.gov For phenols like phenol (B47542) and resorcinol, the reaction primarily proceeds via electrophilic aromatic substitution, leading to the formation of chlorinated phenols. researchgate.netepfl.chresearchgate.net In the case of catechol and hydroquinone, the reaction occurs through electron transfer, resulting in the formation of quinones. researchgate.netepfl.chresearchgate.net
The reactivity of chloramines, including N-chloromethanamine, with phenolic compounds is generally lower than that of bromamines. At a near-neutral pH, the apparent second-order rate constants for these reactions with chloramines are in the range of 10⁻⁴ to 10⁻¹ M⁻¹s⁻¹. researchgate.netepfl.chnih.gov In contrast, bromamines react with phenols at rates several orders of magnitude higher. epfl.chnih.gov The reactivity of N-chloramides with phenolic compounds also leads to the formation of chlorinated phenols and quinones, while the N-chloramides themselves are recycled back to the parent amides. researchgate.net
Aromatic amines can be synthesized by the direct reaction of arenes and alkyl amines through photocatalysis, a process that avoids the need for pre-functionalization of the aromatic compound. lookchem.com
The reaction of N-chloromethanamine and other chloramines with organic matter can lead to the formation of halogenated disinfection by-products (DBPs). inchem.org In water treatment processes, the reactions of chloramines with natural organic matter (NOM) are a source of various halogenated compounds. researchgate.net
Specifically, the interaction of N-chloromethanamine with phenolic compounds results in the formation of chlorinated phenols. researchgate.netresearchgate.net Furthermore, in the presence of bromide ions, the formation of brominated by-products can occur. researchgate.net The reaction of N-chloromethylamine with hypobromous acid has been shown to produce N-bromo-N-chloromethylamine, a mixed halogenated species. researchgate.net The formation of total organic halogen (TOX), which includes total organic chlorine (TOCl), bromine (TOBr), and iodine (TOI), is a known consequence of both chlorination and chloramination processes. researchgate.net While chloramination generally produces less TOX than chlorination, it can form proportionally more non-trihalomethane (non-THM) DBPs. researchgate.net
The table below summarizes the types of halogenated by-products formed from the reaction of N-chloromethanamine with different compounds.
| Reactant | By-product(s) |
| Phenol, Resorcinol | Chlorinated phenols |
| Catechol, Hydroquinone | Quinones |
| Hypobromous Acid | N-bromo-N-chloromethylamine |
| Natural Organic Matter | Total Organic Halogen (TOX) |
Disproportionation Kinetics of N-Chloromethanamine
The disproportionation of N-chloromethanamine in acidic aqueous solutions has been studied to understand its stability and reaction pathways. researchgate.net This reaction involves the conversion of N-chloromethanamine into N,N-dichloromethylamine and the parent amine, methylamine. researchgate.net
The kinetics of this disproportionation have been investigated at acidic pH, and the disproportionation and protonation constants have been calculated. researchgate.netorcid.org The reaction is found to follow second-order kinetics. rsc.org The proposed mechanism involves the reaction between the protonated and unprotonated forms of the chloramine. rsc.org
A study on the chlorination of methylamine revealed that at pH values between 5.1 and 9, N-chloromethylamine and/or N,N-dichloromethylamine are formed depending on the experimental conditions. researchgate.net The resulting chloramines were found to be practically stable over a 24-hour period. researchgate.net
Rearrangement Processes and Isomerization Potential
N-chloramines can undergo various rearrangement reactions, which are influenced by the reaction medium and substituents. researchgate.net One such rearrangement is the Beckmann rearrangement, where an oxime is converted into an amide or a nitrile under acidic conditions. byjus.com While not directly involving N-chloromethanamine, this reaction is relevant to the broader class of compounds. The stereospecificity of the Beckmann rearrangement is observed for N-chloroimines, where the migrating group is anti-periplanar to the leaving group on the nitrogen. wikipedia.org
Another type of rearrangement is the Amadori rearrangement, which is an acid or base-catalyzed isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.org This reaction is significant in carbohydrate chemistry and food chemistry, particularly in the Maillard reaction. wikipedia.org
While specific studies on the rearrangement and isomerization potential of N-chloromethanamine itself are not extensively detailed in the provided search results, the general reactivity of N-chloramines suggests that such processes are possible under certain conditions. researchgate.net For instance, N,N-dichloroamines have been shown to undergo Stieglitz rearrangement of alkyl groups under mild aqueous conditions. researchgate.net
Interactions with Inorganic and Organic Species in Aqueous Environments
In aqueous environments, N-chloromethanamine interacts with a variety of inorganic and organic species. These interactions are particularly relevant in the context of water treatment, where chloramines are used as disinfectants. researchgate.netnih.gov
N-chloromethanamine is formed from the reaction of chlorine with methylamine. researchgate.netnih.gov It can then react with other species present in the water. For instance, it can transfer its chlorine atom to ammonia, a reaction with a determined rate constant. researchgate.net
Its reactions with organic matter, especially phenolic compounds, are well-documented, leading to the formation of halogenated by-products. researchgate.netepfl.chnih.gov The reactivity of N-chloromethanamine with organic compounds is part of a complex set of reactions that occur during water chlorination, where it competes with free chlorine for reaction with organic matter. researchgate.netnih.gov However, kinetic models suggest that the reactions of free chlorine with organic matter are generally faster and thus outcompete those of chloramines. researchgate.netnih.gov
In the presence of inorganic species like bromide, N-chloromethanamine can participate in the formation of mixed bromochloroamines. researchgate.net The presence of ammonia in water can also influence the reactions of N-chloromethanamine, for example, by affecting the speciation of chlorine and the formation of different chloramines. dss.go.th
The table below provides a summary of the interactions of N-chloromethanamine in aqueous environments.
| Interacting Species | Type of Interaction | Products/Consequences |
| Ammonia | Chlorine Transfer | Monochloramine |
| Phenolic Compounds | Electrophilic Aromatic Substitution / Electron Transfer | Chlorinated Phenols, Quinones |
| Bromide | Halogen Exchange | Brominated/Mixed Halogen By-products |
| Natural Organic Matter | Oxidation/Substitution | Disinfection By-products (DBPs) |
Reactivity with Sulfite
The reaction between N-chloromethanamine and sulfite (SO₃²⁻) is a rapid process that has been studied to understand the fate of chloramines in various aqueous environments. Kinetic studies, often employing stopped-flow techniques, have revealed important details about the reaction mechanism. The reaction of N-chloromethanamine with sulfite is part of a broader area of research into the reactions of active chlorine species with sulfite.
The general reactivity trend for active chlorine species with sulfite is NCl₃ > HNCl₂ > NH₂Cl > OCl⁻. The reactions of trichloramine (NCl₃) and dichloramine (HNCl₂) with sulfite are suppressed by acidic conditions, whereas the reactions of monochloramine (NH₂Cl) and hypochlorite (OCl⁻) are acid-assisted. lookchem.com
Kinetic investigations of the reaction between N-chloropiperidine, a related N-chloroamine, and sulfite have shown an acid-catalyzed pathway. researchgate.net This suggests that protonation of the N-chloroamine may be a key step in the reaction mechanism. For more nucleophilic reactants like sulfite, a concerted mechanism is proposed where the protonation of the chloramine at the nitrogen atom and the transfer of chlorine to the nucleophile occur in a single step. researchgate.net
The proposed mechanism for the reaction of N-chloroamines with sulfite involves a Cl⁺-transfer from the N-chloroamine to the sulfite ion. This transfer results in the formation of chlorosulfate (B8482658) (ClSO₃⁻) as an initial product. The chlorosulfate intermediate then rapidly hydrolyzes to yield chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻) ions. lookchem.com
The reaction kinetics can be complex, with observed pseudo-first-order rate constants (with excess sulfite) spanning a wide range depending on the specific chloramine and reaction conditions. For instance, studies on dichloramine (HNCl₂) and N-chlorodimethylamine ((CH₃)₂NCl) with sulfite have measured pseudo-first-order rate constants from 35 to 45,000 s⁻¹ at 25.0°C. lookchem.com
Below is a table summarizing the key aspects of the reactivity of N-chloroamines with sulfite.
| Feature | Description |
| General Reactivity Trend | NCl₃ > HNCl₂ > NH₂Cl > OCl⁻ lookchem.com |
| Proposed Mechanism | Cl⁺-transfer to sulfite, forming a ClSO₃⁻ intermediate, which then hydrolyzes. lookchem.com |
| Effect of pH | Reactions of NCl₃ and HNCl₂ are suppressed by acid, while NH₂Cl and OCl⁻ reactions are acid-assisted. lookchem.com For some N-chloroamines, an acid-catalyzed pathway is observed. researchgate.net |
| Kinetic Data | Pseudo-first-order rate constants can be very high, indicating a rapid reaction. lookchem.com |
Cyanation Reactions Involving N-Chloroamines
N-chloroamines serve as key intermediates in cyanation reactions, which are processes that introduce a cyanide (-CN) group into a molecule. These reactions are valuable in organic synthesis as nitriles (organic compounds containing a -CN group) are versatile precursors for various other functional groups like amines, carboxylic acids, and amides. scielo.brdntb.gov.ua
A common method for the cyanation of primary and secondary amines involves the in situ formation of an N-chloroamine intermediate. The amine is first treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaClO), to form the corresponding N-chloroamine. scielo.bracsgcipr.org This N-chloroamine is then reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or trimethylsilyl (B98337) cyanide (TMSCN), to yield the cyanamide. scielo.brnih.gov
The use of N-chloroamines as electrophilic partners in these reactions avoids the direct handling of highly toxic cyanogen (B1215507) halides like cyanogen bromide (BrCN) or cyanogen chloride (ClCN), which are traditionally used for cyanation. scielo.brnih.gov
The proposed mechanism for this type of cyanation reaction involves the initial oxidation of the amine to the N-chloroamine. scielo.br The N-chloroamine then acts as an electrophilic chlorine source, reacting with the cyanide nucleophile. The reaction of bleach (NaClO) with trimethylsilyl cyanide (TMSCN) can generate an electrophilic cyanating reagent in situ, which then readily reacts with an amine. nih.gov
Kinetic studies and control experiments have been performed to elucidate the mechanism of these cyanation reactions. researchgate.net For example, in a one-pot synthesis of cyanamides, control experiments demonstrated the instantaneous oxidation of the amine to the corresponding N-chloroamine upon the addition of N-chlorosuccinimide. scielo.br
The scope of this methodology is broad, allowing for the cyanation of a variety of primary and secondary amines, including aniline (B41778) derivatives and complex synthetic intermediates. researchgate.netscielo.br
The following table summarizes key information about cyanation reactions involving N-chloroamines.
| Aspect | Description |
| Role of N-Chloroamine | Acts as an electrophilic intermediate. scielo.brnih.gov |
| Chlorinating Agents | N-chlorosuccinimide (NCS), Sodium hypochlorite (NaClO). scielo.bracsgcipr.org |
| Cyanide Sources | Zinc cyanide (Zn(CN)₂), Trimethylsilyl cyanide (TMSCN). scielo.brnih.gov |
| Advantages | Avoids the use of highly toxic cyanogen halides. scielo.brnih.gov |
| Reaction Type | Oxidative N-cyanation. nih.gov |
Precursor Role in N-Nitrosodimethylamine (NDMA) Formation Pathways
N-chloromethanamine is implicated as a potential intermediate in the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen that can be formed as a disinfection byproduct in water treatment processes. researchgate.netwho.int The formation of NDMA from the reaction of monochloramine with dimethylamine (B145610) (DMA) is a well-studied pathway, and N-chloromethanamine can be considered within the broader context of organic chloramine involvement. nih.govresearchgate.net
One of the primary proposed mechanisms for NDMA formation during chloramination involves the reaction of monochloramine (NH₂Cl) with a precursor amine, such as dimethylamine (DMA). This reaction is thought to proceed through the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate. The UDMH is then oxidized by another molecule of monochloramine to form NDMA. researchgate.netnih.govresearchgate.net Isotope labeling studies using ¹⁵N-labeled monochloramine have confirmed that one of the nitrogen atoms in the resulting NDMA molecule originates from the monochloramine. nih.govresearchgate.net
A parallel reaction that can occur is the reversible chlorine transfer between monochloramine and the precursor amine (e.g., DMA) to form an organic chloramine, such as N-chlorodimethylamine. researchgate.netnih.gov While not explicitly N-chloromethanamine, the principles of its formation and reactivity are relevant.
Computational studies using density functional theory (DFT) have been employed to investigate the formation mechanisms of NDMA from various tertiary amines during chloramination. These studies have proposed multi-step pathways involving nucleophilic substitution by chloramine, oxidation, and nitrosation. nih.gov
The table below outlines the key pathways and factors in NDMA formation where N-chloroamines play a role.
| Factor | Role/Mechanism |
| Key Intermediate | Unsymmetrical dimethylhydrazine (UDMH). researchgate.netnih.govresearchgate.net |
| Proposed Mechanism | 1. Formation of UDMH from the reaction of monochloramine and a precursor amine. 2. Oxidation of UDMH by monochloramine to NDMA. researchgate.netnih.gov |
| Parallel Reaction | Reversible chlorine transfer between monochloramine and the precursor amine to form an organic chloramine. researchgate.netnih.gov |
| Nitrogen Source | One nitrogen atom in NDMA comes from monochloramine. nih.govresearchgate.net |
| Influencing Conditions | pH, concentration of chlorinating agent, dissolved oxygen. researchgate.net |
Measurement of Formation Rates of N-Chloromethanamine
The formation of N-chloromethanamine occurs through the chlorination of methylamine. Kinetic studies have quantified the speed of this reaction, revealing it to be exceptionally rapid. The reaction involves the electrophilic attack of a chlorine species, typically hypochlorous acid (HOCl) in aqueous solutions, on the lone pair of electrons of the amine nitrogen.
Species-specific second-order rate constants for the reaction between chlorine and methylamine have been determined to be in the range of 10⁶ to 10⁸ M⁻¹s⁻¹. epfl.chnih.gov More specific values have been reported under various conditions. For instance, the apparent second-order rate constant (k_app) for the reaction of aqueous chlorine (Cl₂) with methylamine at pH 7 and 25.0°C is 6.7 x 10⁵ M⁻¹s⁻¹. nih.gov In another study focusing on the reaction between methylamine and hypochlorous acid at 20°C and a pH range of 5.35 to 5.75, the rate of methylamine disappearance was expressed as r₁ (M·min⁻¹) = 4.4 x 10⁹ [CH₃NH₂][HOCl]. tandfonline.com The high magnitude of these rate constants underscores the rapid formation of N-chloromethanamine when methylamine and a chlorine source are present together.
Table 1: Selected Second-Order Rate Constants for N-Chloromethanamine Formation
| Reactants | pH | Temperature (°C) | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Methylamine + Chlorine | General | Not Specified | 10⁶ - 10⁸ M⁻¹s⁻¹ | epfl.chnih.gov |
| Methylamine + Aqueous Cl₂ | 7.0 | 25 | 6.7 x 10⁵ M⁻¹s⁻¹ (apparent) | nih.gov |
| Methylamine + HOCl | 5.35 - 5.75 | 20 | 4.4 x 10⁹ M⁻¹min⁻¹ | tandfonline.com |
Detailed Kinetic Analysis of Decomposition Processes
The stability of N-chloromethanamine is a critical factor in its environmental and chemical behavior. Kinetic studies have shown that its decomposition can proceed through different pathways and orders of reaction depending on the chemical environment.
In an aqueous basic medium with an equimolar ratio of reactants, the decomposition of N-chloromethanamine follows second-order kinetics. lookchem.com However, when the reaction is carried out in chloroform with an excess of base, the decomposition kinetics shift to a first-order process. lookchem.com The activation energies for these decomposition pathways have also been determined, providing further insight into the reaction mechanism. lookchem.com
Another important decomposition route is disproportionation, particularly in acidic conditions. researchgate.netorcid.org In this reaction, two molecules of N-chloromethanamine react to form N,N-dichloromethylamine and methylamine. The kinetics of this disproportionation have been studied, and the associated constants have been calculated. researchgate.net Despite these decomposition pathways, under specific conditions, such as in a dilute aqueous medium between pH 5.1 and 9, N-chloromethanamine can be practically stable over a 24-hour period. tandfonline.com
Table 2: Kinetic Order of N-Chloromethanamine Decomposition under Various Conditions
| Solvent/Medium | Reactant Conditions | Kinetic Order | Reference |
|---|---|---|---|
| Aqueous Base | Equimolar Reactants | Second-Order | lookchem.com |
| Chloroform | Excess Base | First-Order | lookchem.com |
| Aqueous Solution | Acidic pH | Disproportionation Studied | researchgate.netorcid.org |
Determination of Species-Specific Second-Order Rate Constants in Halamine Reactions
N-chloromethanamine, as a member of the halamine class of compounds, can participate in various reactions, including acting as a chlorinating agent itself. Determining the species-specific second-order rate constants for these reactions is essential for predicting its reactivity with other substances.
As established, the formation of N-chloromethanamine from methylamine and a chlorine source is very fast, with second-order rate constants in the range of 10⁶-10⁸ M⁻¹s⁻¹. epfl.chnih.gov Once formed, N-chloromethanamine can react with other compounds. For example, its reactivity towards phenolic compounds has been investigated. epfl.chnih.gov At a near-neutral pH, the apparent second-order rate constants for the reactions of chloramines, including N-chloromethanamine, with various phenolic compounds are in the order of 10⁻⁴ to 10⁻¹ M⁻¹s⁻¹. epfl.chnih.gov This reactivity is considerably lower than that of free chlorine but is still significant in contexts like water treatment, where contact times can be long. The reaction with phenols can lead to the formation of chlorinated phenols or quinones, depending on the specific phenol structure. epfl.chresearchgate.net
Table 3: Species-Specific Second-Order Rate Constants for Reactions Involving N-Chloromethanamine
| Reaction | pH | Rate Constant (k) | Reference |
|---|---|---|---|
| Formation: Methylamine + Chlorine | General | 10⁶ - 10⁸ M⁻¹s⁻¹ | epfl.chnih.gov |
| Reaction: N-Chloramines + Phenolic Compounds | Neutral | 10⁻⁴ - 10⁻¹ M⁻¹s⁻¹ (apparent) | epfl.chnih.gov |
Solvent Deuterium Isotope Effects in Acid-Catalyzed Reactions
Solvent isotope effect studies, where hydrogen oxide (H₂O) is replaced with deuterium oxide (D₂O), are powerful tools for elucidating reaction mechanisms. In the context of acid-catalyzed reactions of N-chloramines, these studies have provided strong evidence for specific mechanistic pathways.
For the acid-catalyzed reactions of related N-chloramines like N-chlorotaurine and N-chlorodimethylamine with nucleophiles, an inverse solvent deuterium isotope effect (kH/kD < 1) is typically observed. researchgate.net For example, the hydronium ion-catalyzed reaction of N-chlorodimethylamine with iodide ion exhibits a kH/kD ratio of 0.37. researchgate.net Similarly, the reaction of N-chlorotaurine with bromide and iodide shows kH/kD values of 0.30 and 0.54, respectively. researchgate.net
Examination of pH-Dependent Reaction Rates and Equilibria
The pH of the aqueous medium is a master variable that profoundly influences the reaction rates and equilibrium positions of N-chloromethanamine chemistry. This dependence arises because pH controls the protonation state of both the amine reactant and the N-chloramine product, as well as the speciation of the chlorinating agent (e.g., the HOCl/OCl⁻ equilibrium).
The formation rate of N-chloromethanamine is highly pH-dependent. The reaction is fastest when the amine is in its unprotonated, more nucleophilic form (CH₃NH₂) and the chlorine is in its most electrophilic form (HOCl). Kinetic studies on the chlorination of methylamine have been conducted over a pH range of approximately 5.1 to 9 to characterize this behavior. tandfonline.comresearchgate.net For example, specific rate constants for methylamine disappearance and N,N-dichloromethylamine formation have been reported at various pH values within this range. tandfonline.com
The decomposition and stability of N-chloromethanamine are also linked to pH. As mentioned, disproportionation is a key pathway in acidic conditions. researchgate.netorcid.org Conversely, in a pH range of 5.1 to 9, the compound has been found to be relatively stable. tandfonline.com In highly basic solutions, decomposition also occurs, following second-order kinetics. lookchem.com This complex relationship means that the persistence and reaction pathways of N-chloromethanamine are dictated by the specific pH of the environment.
Table 4: Summary of pH Influence on N-Chloromethanamine Kinetics
| Process | pH Range | Kinetic Observation | Reference |
|---|---|---|---|
| Formation | 5.1 - 9.0 | Rate is highly dependent on pH, influencing reactant speciation. | tandfonline.comresearchgate.net |
| Decomposition (Disproportionation) | Acidic | This is a significant decomposition pathway. | researchgate.netorcid.org |
| Stability | 5.1 - 9.0 | Relatively stable over 24 hours in dilute aqueous solution. | tandfonline.com |
| Decomposition | Basic | Follows second-order kinetics. | lookchem.com |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the modern study of molecular systems. riken.jp These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), allow for the prediction of a wide array of molecular properties, including geometric structures, electronic properties, and reaction energetics. riken.jpinnovationnewsnetwork.com
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's behavior in solution. researchoutreach.org Theoretical methods, often combining quantum mechanics with machine learning or employing thermodynamic cycles, can predict pKa values with considerable accuracy. optibrium.comarxiv.org The "direct method," which calculates the Gibbs free energy of the dissociation reaction in solution (HA(soln) ⇌ A⁻(soln) + H⁺(soln)), has been shown to be an efficient approach for monoprotic acids. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the solvation model used. nih.gov For instance, methods like G4CEP have demonstrated a mean absolute error of approximately 0.5 pKa units. nih.gov Semi-empirical methods such as PM6 and AM1 have also shown good performance, with errors below 0.75 pKa units, though with higher uncertainty. nih.gov The choice of the training set of molecules and the inclusion of explicit solvent molecules are crucial factors for achieving reliable pKa predictions, especially with DFT methods. nih.gov
Table 1: Comparison of Theoretical Methods for pKa Prediction
| Method | Mean Absolute Error (pKa units) | Key Features |
|---|---|---|
| G4CEP | ~0.5 | High accuracy, computationally intensive. |
| PM6 | < 0.75 | Semi-empirical, faster, higher uncertainty. |
| AM1 | < 0.75 | Semi-empirical, faster, higher uncertainty. |
| DFT | Variable | Accuracy depends on functional and basis set. |
This table provides a general comparison of different computational methods used for pKa prediction based on literature findings. nih.gov
Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond and is a key indicator of a compound's reactivity. researchgate.net Density functional theory (DFT) has become a widely used tool for calculating BDEs. researchgate.net The accuracy of DFT-based BDE calculations is sensitive to the choice of the functional and the basis set. researchgate.net Studies have shown that functionals like M06-2X, M05-2X, and M08-HX, when paired with a large basis set, can yield highly accurate BDE values, often with a mean unsigned error of 1.2–1.5 kcal/mol compared to experimental data. researchgate.net For the N-Cl bond in N-chloromethanamine, computational methods can provide a reliable estimate of the energy required to break this bond, which is crucial for understanding its role in chlorination reactions. Machine learning models, such as ALFABET, have also been developed to predict BDEs with high accuracy (mean absolute error of 0.6 kcal/mol) for a wide range of organic molecules. nrel.govnrel.gov
Table 2: Performance of DFT Functionals for BDE Calculations of ArX-H Bonds
| DFT Functional | Mean Unsigned Error (kcal/mol) |
|---|---|
| M06-2X | 1.2–1.5 |
| M05-2X | 1.2–1.5 |
| M08-HX | 1.2–1.5 |
This table highlights the accuracy of selected DFT functionals for calculating bond dissociation energies as reported in a study on aromatic systems. researchgate.net
Partial atomic charges offer a simplified model of the charge distribution within a molecule, which is essential for understanding its electrostatic interactions and reactivity. nih.gov Various computational methods are available to calculate these charges, ranging from empirical approaches to those derived from quantum mechanical calculations. muni.czmuni.czeyesopen.com Methods like Gasteiger-Marsili, Del Re, and PEOE are commonly used empirical techniques. muni.czeyesopen.com More advanced methods derive charges from the calculated wavefunction or electron density. These calculations reveal the electronic structure of N-chloromethanamine, highlighting the electrophilic nature of the chlorine atom and the nucleophilic nature of the nitrogen atom, which are key to its chemical behavior. cymitquimica.com
Computational chemistry is instrumental in verifying and elucidating reaction mechanisms. For N-chloromethanamine and related N-chloramines, theoretical calculations can map out the potential energy surfaces for various reactions. For instance, in the formation of diaziridines, a three-membered ring containing two nitrogen atoms, computational studies can help to understand the reaction pathway, which may involve the generation of carbenium-iminium cations followed by reaction with an aminating agent and subsequent cyclization. nih.gov Similarly, the reactions of N-chloramines with nucleophiles can proceed through different mechanisms, such as stepwise or concerted pathways. Theoretical calculations have been used to provide evidence against an electron-transfer mechanism for the chlorination of nucleophiles by protonated N-chlorotaurine, a related N-chloramine. researchgate.net
Electron transfer is a fundamental process in many chemical reactions. numberanalytics.comokstate.edu Theoretical frameworks like Marcus theory are used to understand and predict the rates of electron transfer. numberanalytics.com For N-chloromethanamine, computational studies can assess the feasibility of electron-transfer mechanisms in its reactions. Theoretical calculations on the reaction of protonated N-chlorotaurine with various nucleophiles have provided evidence against a single electron-transfer mechanism. researchgate.net The free energy of electron transfer can be estimated using methods like the Rehm-Weller equation, which incorporates the redox potentials of the donor and acceptor species. nih.gov Electrochemical techniques like cyclic voltammetry can be used to experimentally determine these redox potentials, which can then be used to validate theoretical predictions. sciepub.com
Intramolecular hydrogen migration is a significant reaction pathway in many radical species. mit.edu While direct studies on N-chloromethanamine are not prevalent, research on related systems like alkylperoxy and hydroperoxyalkylperoxy radicals provides valuable insights. mit.edu Computational methods, such as CBS-QB3 and B3LYP, are used to calculate the thermochemistry and rate coefficients for these migration reactions. mit.edu These studies have shown that the barrier heights for hydrogen migration often follow the Evans-Polanyi relationship. mit.edu Research on amino-alcohols has also explored the dynamics of intramolecular hydrogen bonds, which can influence the potential for hydrogen migration. mdpi.comsmu.edu
Structural Elucidation via Gas Electron Diffraction and Quantum Methods (e.g., Tris(chloromethyl)amine)
The precise determination of the geometric structure of molecules is fundamental to understanding their chemical behavior. A combination of gas electron diffraction (GED) experiments and high-level quantum chemical calculations has been successfully applied to determine the equilibrium structure of tris(chloromethyl)amine, N(CH2Cl)3, in the gas phase. researchgate.netwhiterose.ac.uk This compound serves as an important analogue for understanding the structural features of simpler chlorinated amines.
The study revealed that the gas-phase structure of tris(chloromethyl)amine is markedly different from its structure in the solid state as determined by X-ray crystallography. researchgate.netwhiterose.ac.uk In the gas phase, the molecule is free from intermolecular interactions that are present in a crystal lattice. whiterose.ac.uk The investigation employed a series of theoretical calculations, including the SOGGA11-X DFT functional with correlation-consistent basis sets of double-, triple-, and quadruple-ζ quality, to complement the experimental GED data. whiterose.ac.ukwhiterose.ac.uk The excellent agreement between the experimentally determined and theoretically calculated equilibrium structural parameters validates the accuracy of both the GED structural solution and the applied theoretical methods. whiterose.ac.ukwhiterose.ac.uk
Semi-empirical molecular dynamics (SE-MD) simulations were also utilized to compute vibrational amplitudes and distance corrections. whiterose.ac.ukresearchgate.net This approach is particularly effective for accurately describing the low-frequency, large-amplitude vibrational modes characteristic of the chloromethyl groups. researchgate.net
A significant finding from the structural analysis is the observation of N–C internuclear distances that are substantially shorter than typical N–C(sp³) single bonds found in other tertiary amines. whiterose.ac.uk This suggests partial double-bond character and is indicative of the anomeric effect in tris(chloromethyl)amine. whiterose.ac.uk
Below is a table comparing the key equilibrium structural parameters of tris(chloromethyl)amine as determined by gas electron diffraction and theoretical calculations.
| Parameter | Gas Electron Diffraction (GED) | SOGGA11-X/cc-pVQZ Theory |
| r(N1–C2) / pm | 139.1(2) | 140.7 |
| r(N1–C3) / pm | 139.1(2) | 140.7 |
| r(N1–C4) / pm | 140.0(2) | 141.6 |
| r(C–Cl) / pm (avg) | 179.3(1) | 179.3 |
| ∠(C2–N1–C3) / ° | 118.8(4) | 118.9 |
| ∠(C2–N1–C4) / ° | 118.8(4) | 118.9 |
| ∠(C3–N1–C4) / ° | 118.8(4) | 118.9 |
| Data sourced from structural analysis of tris(chloromethyl)amine. whiterose.ac.uk |
Molecular Dynamics Simulations and Force Field Development
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time-dependent behavior of molecular systems. The accuracy of these simulations is heavily reliant on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.
Parameterization of Force Fields for Chlorinated Amines
Developing accurate force fields for chlorinated amines requires careful parameterization, a process of optimizing parameters to reproduce experimental data and high-level quantum mechanics (QM) calculations. nih.gov General force fields, such as the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF), are designed to be applicable to a wide range of organic molecules, including those containing chlorine and amine functionalities. nih.govambermd.org
The parameterization protocol for these force fields typically involves several steps:
Partial Atomic Charges: These are often derived to fit QM-calculated electrostatic potentials and interaction energies with water. nih.gov
Lennard-Jones (LJ) Parameters: The van der Waals interactions are described by LJ parameters (well depth ε and radius Rmin), which are optimized to reproduce experimental condensed-phase properties like density and heat of vaporization. nih.govacs.org
Bonded Parameters: Bond stretching, angle bending, and dihedral angle torsion parameters are fitted to match geometries, vibrational spectra, and potential energy scans from QM calculations. nih.govambermd.org
Challenges exist in developing these parameters. For instance, studies developing the next-generation general AMBER force field noted that initial parameters for chlorinated aliphatic hydrocarbons and amines showed systematic errors in hydration free energy calculations, which required specific adjustments to the bond charge correction (BCC) terms to improve accuracy. aip.org The goal is to create a transferable and self-consistent set of parameters that can reliably model molecules both within and outside the initial training set. ambermd.orgacs.org
Analysis of Intramolecular Interactions (e.g., 1-4 interactions)
Intramolecular interactions, particularly those between atoms separated by three bonds (1-4 interactions), play a critical role in determining the conformation and reactivity of molecules. In chlorinated amines, several types of non-covalent interactions are significant.
Steric Hindrance: The size of the substituent groups on the nitrogen atom can significantly affect molecular geometry and complex formation. In a series of tertiary amines, increasing the bulk of the alkyl groups can lead to decreased stability of complexes they form. gre.ac.uk
Hydrogen Bonding: In molecules containing both amine and hydroxyl groups, intramolecular hydrogen bonds can form, influencing properties like proton acidity and the stereoselectivity of reactions. acs.org While this compound itself lacks the traditional groups for this, the principles apply to more complex substituted chlorinated amines.
Cation-π Interactions: In protonated aryl amines, intramolecular interactions between the ammonium cation and an aromatic ring can drastically influence the amine's basicity. researchgate.net These interactions are primarily electrostatic in nature. researchgate.net
Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to quantify and characterize these interactions. researchgate.net NBO analysis can calculate the second-order interaction energies between electron donors (lone pairs) and acceptors (antibonding orbitals), providing a measure of the strength of hyperconjugative interactions like the anomeric effect. researchgate.net
Spectroscopic Methodologies for the Study of N Chloromethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For N-chloromethanamine (CH₃NHCl), ¹H and ¹³C NMR are fundamental for confirming its molecular framework.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. In N-chloromethanamine, two distinct proton environments are expected: the protons of the methyl (CH₃) group and the proton on the nitrogen (NH) atom.
The methyl protons are chemically equivalent and would theoretically appear as a single signal. The electronegativity of the adjacent nitrogen and chlorine atoms deshields these protons, causing their resonance to shift downfield compared to a simple alkane. The signal for the methyl protons is expected to be split into a doublet due to coupling with the single proton on the adjacent nitrogen atom (following the n+1 rule).
The N-H proton signal is expected to be a quartet, resulting from coupling to the three protons of the methyl group. However, it is important to note that N-H proton signals can be broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with solvent or trace amounts of water. This exchange can sometimes lead to the decoupling of the N-H proton from adjacent C-H protons, resulting in the N-H signal appearing as a broad singlet and the methyl signal collapsing from a doublet to a singlet. docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for 1-Chloromethanamine
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 2.8 - 3.2 | Doublet (d) | 5 - 7 |
| -NH- | 4.5 - 5.5 | Quartet (q) or broad singlet | 5 - 7 |
Note: Predicted values are based on the analysis of similar structures like methylamine (B109427) and the influence of the electronegative chlorine atom. Actual experimental values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environment. N-chloromethanamine possesses a single carbon atom in its structure, which would result in a single signal in the ¹³C NMR spectrum.
The chemical shift of this carbon is significantly influenced by the attached nitrogen and, indirectly, the chlorine atom. The electronegativity of these heteroatoms causes a downfield shift of the carbon signal. Based on data from similar small amines and halogenated compounds, the chemical shift for the methyl carbon of N-chloromethanamine is predicted to be in the range of 35-45 ppm. compoundchem.comdocbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 35 - 45 |
Note: This prediction is based on the typical chemical shift range for methyl carbons attached to nitrogen in aliphatic amines, adjusted for the electron-withdrawing effect of the N-chloro group. compoundchem.comdocbrown.info
The lone pair of electrons on the nitrogen atom of N-chloromethanamine allows it to act as a Lewis base, forming coordination complexes (adducts) with Lewis acids such as boranes. When N-chloromethanamine coordinates to a boron center, ¹¹B NMR spectroscopy becomes a powerful tool for characterizing the resulting complex. nih.gov
The ¹¹B nucleus is NMR active (I = 3/2, 80.1% natural abundance) and its chemical shift is highly sensitive to the coordination environment of the boron atom. northwestern.eduhuji.ac.il Upon formation of a Lewis acid-base adduct with an amine, the boron atom changes from a trigonal planar (three-coordinate) to a tetrahedral (four-coordinate) geometry. This change in coordination and electronic environment typically results in a significant upfield shift (to a lower ppm value) in the ¹¹B NMR spectrum compared to the free borane (B79455). sdsu.edu The magnitude of this shift can provide information about the strength of the N-B dative bond. For example, the ¹¹B signal of a borane adduct with N-chloromethanamine would be expected at a much higher field than that of the starting borane reagent. sdsu.edu
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-chloromethanamine, IR spectroscopy can confirm the presence of N-H, C-H, C-N, and N-Cl bonds.
Key vibrational modes and their expected absorption regions are:
N-H Stretch: A moderate to weak absorption is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. docbrown.info
C-H Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the methyl group protons are expected just below 3000 cm⁻¹. docbrown.info
N-H Bend: A bending vibration for the N-H group is expected around 1550-1650 cm⁻¹. docbrown.info
C-N Stretch: A medium intensity absorption for the carbon-nitrogen single bond stretch typically appears in the 1020-1250 cm⁻¹ region. docbrown.info
N-Cl Stretch: The nitrogen-chlorine bond stretch is expected to appear in the fingerprint region, typically between 650-850 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| C-H | Stretch | 2850 - 2980 | Strong |
| N-H | Bend | 1550 - 1650 | Medium |
| C-N | Stretch | 1020 - 1250 | Medium |
| N-Cl | Stretch | 650 - 850 | Medium-Weak |
Note: These are predicted ranges based on characteristic group frequencies for similar compounds. docbrown.infodocbrown.info
Furthermore, IR spectroscopy can be employed for conformational analysis. N-chloromethanamine has a single C-N bond, and rotation around this bond can lead to different rotational isomers (conformers). While the energy barrier for rotation is expected to be low, distinct conformers may exist at low temperatures. These conformers could potentially be distinguished by subtle shifts in their vibrational frequencies, particularly in the fingerprint region of the IR spectrum, although such studies have not been widely reported for this specific molecule.
Time-Resolved Absorption Spectroscopy
Time-resolved absorption spectroscopy is a pump-probe technique used to study photochemical processes and the dynamics of short-lived reactive intermediates on timescales ranging from femtoseconds to milliseconds. wikipedia.org This method is particularly well-suited for investigating the formation and decay of species generated upon photolysis of N-chloromethanamine.
In a typical experiment, a short, intense laser pulse (the "pump") is used to excite or photolyze N-chloromethanamine. The N-Cl bond is relatively weak and susceptible to homolytic cleavage upon UV irradiation, which would generate a methylaminyl radical (CH₃NH•) and a chlorine radical (Cl•).
CH₃NHCl + hν (UV light) → CH₃NH• + Cl•
A second, weaker laser pulse (the "probe"), with a variable time delay after the pump pulse, is passed through the sample. The absorption of this probe beam is measured by a detector. By varying the delay time between the pump and probe pulses, one can monitor the change in absorption at specific wavelengths over time. This allows for the direct observation of the formation of the reactive intermediates, which often have distinct absorption spectra from the parent molecule, and their subsequent decay through various reaction pathways. nih.govnsf.gov
For instance, the methylaminyl radical would have a characteristic absorption spectrum in the UV-visible region. Time-resolved absorption spectroscopy would allow researchers to measure the rate of its formation immediately following the laser flash and its subsequent decay as it reacts with other molecules in the solution. This provides invaluable kinetic data for understanding the reaction mechanisms involving N-chloromethanamine. researchgate.net
Transient Absorption Spectral Analysis in Photoreactions
Transient absorption spectroscopy is a critical tool for investigating the fleeting intermediates that form during photochemical reactions. When N-Chloromethanamine is exposed to light, it can undergo photoreactions, and this technique allows for the real-time observation of the short-lived species that are generated. By using a pump-probe setup, where an initial laser pulse initiates the reaction and a subsequent probe pulse monitors the changes in absorption, researchers can construct a detailed picture of the reaction dynamics.
The data obtained from these experiments are typically presented as a three-dimensional plot showing changes in absorbance as a function of both wavelength and time. researchgate.netbeilstein-journals.org Analysis of these transient spectra can reveal the formation and decay of excited states and radical intermediates. For instance, the appearance of new absorption bands can signify the creation of specific photoproducts, while the decay of these bands provides information about their lifetimes and subsequent reaction pathways. researchgate.net
In the context of N-Chloromethanamine, this technique could be used to identify the primary photoproducts, such as the aminyl radical and chlorine radical, which are expected to form upon the cleavage of the N-Cl bond. By monitoring the characteristic absorption features of these radicals, it is possible to study their kinetics and reactivity.
Table 1: Hypothetical Transient Species in N-Chloromethanamine Photoreaction
| Transient Species | Potential λmax (nm) | Lifetime |
| N-Chloromethanamine (Excited State) | 280-320 | Picoseconds to Nanoseconds |
| Methanaminyl Radical | 350-450 | Nanoseconds to Microseconds |
| Chlorine Radical | 330-380 | Varies with environment |
Note: The λmax and lifetimes are illustrative and would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of chemical compounds in solution. uomus.edu.iqtechnologynetworks.com It is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. repligen.com For quantitative analysis, the relationship between absorbance and concentration is described by the Beer-Lambert law, which states that for a given wavelength, absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. repligen.com
In the case of N-Chloromethanamine, a UV-Vis spectrum would show a characteristic absorption maximum (λmax) in the ultraviolet region. By creating a calibration curve of absorbance versus known concentrations of N-Chloromethanamine at its λmax, the concentration of an unknown sample can be accurately determined. libretexts.org
This technique is particularly valuable for monitoring the degradation of N-Chloromethanamine in various processes, such as photocatalysis or advanced oxidation processes. mdpi.comresearchgate.net By periodically taking UV-Vis spectra of a reaction mixture, the decrease in the absorbance at the λmax of N-Chloromethanamine can be tracked over time. mdpi.comresearchgate.netresearchgate.net This allows for the calculation of degradation rates and efficiencies. The non-destructive nature of UV-Vis spectroscopy is a significant advantage, as the sample can be analyzed repeatedly without being consumed. uomus.edu.iq
Table 2: Application of UV-Vis Spectroscopy in Degradation Studies
| Parameter | Measurement | Utility |
| λmax | Wavelength of maximum absorbance | Identifies the optimal wavelength for monitoring. |
| Absorbance | Amount of light absorbed at λmax | Proportional to the concentration of N-Chloromethanamine. |
| Degradation Rate | Change in absorbance over time | Quantifies the speed of the degradation process. |
Advanced Spectroscopic Techniques for Dynamic Molecular Studies
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for studying molecules or ions that possess unpaired electrons. nih.goviastate.edu This makes it an ideal method for detecting and characterizing free radicals, which are often key intermediates in chemical reactions. nih.govresearchgate.net The photoreaction of N-Chloromethanamine is expected to produce radical species, and EPR spectroscopy could provide direct evidence for their formation. iastate.edu
An EPR spectrum provides information about the electronic environment of the unpaired electron. The g-factor can help in identifying the type of radical, while hyperfine interactions, which arise from the coupling of the electron spin with nearby nuclear spins, can reveal details about the molecular structure in the vicinity of the unpaired electron. iastate.edu For the methanaminyl radical that could be formed from N-Chloromethanamine, analysis of the hyperfine coupling to the nitrogen and hydrogen nuclei would provide valuable structural information.
EPR spectroscopy is highly sensitive and specific to paramagnetic species. libretexts.org In cases where the radicals are too short-lived to be detected directly, spin trapping techniques can be employed. This involves adding a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct that can be readily observed by EPR. researchgate.net
Double Electron-Electron Resonance (DEER) spectroscopy is a pulsed EPR technique that is used to measure the distances between two or more unpaired electrons on the nanometer scale. nih.govresearchgate.net This technique is particularly useful for studying the structure and conformational changes of macromolecules, such as proteins and nucleic acids, by measuring the distances between strategically placed spin labels. nih.govelsevierpure.com
While the direct application of DEER to a small molecule like N-Chloromethanamine might be limited, it could be employed in more complex scenarios. For instance, if N-Chloromethanamine or its radical derivatives were to interact with a larger system containing another paramagnetic center, such as a metalloprotein or a spin-labeled polymer, DEER could be used to measure the distance between the two spin centers. This could provide valuable insights into binding interactions and the spatial arrangement of molecules in supramolecular assemblies. The strength of DEER lies in its ability to provide distance distributions, which can reveal information about the flexibility and conformational heterogeneity of the system under investigation. nih.gov
N Chloromethanamine in Environmental Chemical Processes
Formation during Water Disinfection Processes
The disinfection of water via chlorination is a cornerstone of public health, aimed at eliminating pathogenic microorganisms. ecosoft.com However, the chemistry of chlorine in water is complex, leading to the formation of various chemical species, including organic chloramines like N-chloromethanamine.
Reactivity of Hypochlorous Acid with Methylamine (B109427) in Water Systems
When chlorine is added to water, it forms hypochlorous acid (HOCl), a powerful disinfecting agent. wikipedia.org In the presence of organic amines such as methylamine (CH₃NH₂), which can be present in water from natural and anthropogenic sources, a rapid reaction occurs, leading to the formation of N-chloromethanamine (CH₃NHCl). epfl.chnih.gov This reaction is a second-order process, meaning its rate depends on the concentrations of both hypochlorous acid and methylamine. epfl.chnih.gov
Studies have shown that the reaction rates of free chlorine with amino nitrogen compounds generally increase with the basicity of the compound. epa.gov The formation of N-chloromethanamine from the reaction of hypochlorous acid and methylamine is swift, with species-specific second-order rate constants in the range of 10⁶-10⁸ M⁻¹s⁻¹. epfl.chnih.gov Computational studies have further elucidated the mechanism of this N-chlorination reaction, highlighting the crucial role of solvent effects in favoring this pathway over others. researchgate.netrsc.org The presence of water molecules is essential for the reaction mechanism, assisting in the transfer of protons and the formation of the N-Cl bond. researchgate.net
The reaction can be represented as: CH₃NH₂ + HOCl → CH₃NHCl + H₂O
Further chlorination can also occur, leading to the formation of N,N-dichloromethylamine (CH₃NCl₂), although the rate of this second chlorination step is considerably slower than the first. epa.gov
Occurrence as an Organic Chloramine (B81541) in Disinfected Water
N-chloromethanamine is one of several organic chloramines that can be found in chlorinated water systems. epa.govnih.gov Organic chloramines are formed when disinfectants like chlorine or inorganic chloramines react with dissolved organic nitrogen. nih.gov The relative amounts of inorganic versus organic chloramines depend on factors such as the ratio of ammonia (B1221849) to organic amino-N, temperature, and pH. epa.gov While inorganic chloramines are intentionally formed in some treatment processes (chloramination) to provide a stable disinfectant residual, the formation of organic chloramines is generally an unintended consequence of chlorination in the presence of organic matter. thecityofgorman.comnih.gov
The presence of organic chloramines, including N-chloromethanamine, in disinfected water is a concern because they are generally poor disinfectants compared to free chlorine or even inorganic monochloramine. epa.gov Their presence can lead to an overestimation of the disinfecting capacity of the water if not properly accounted for. epa.gov
Reactivity and Stability in Aqueous Environments
N-chloromethanamine is a reactive compound in aqueous solutions. cymitquimica.com Its stability is influenced by factors such as pH and the presence of other reactive species. lookchem.com Research indicates that many organic chloramines are unstable, which poses challenges for their detection and quantification in water systems. nih.gov
The decomposition of N-chloromethanamine can follow different pathways depending on the conditions. For instance, studies on N-chloro-N-methyl amino acids, which share structural similarities, show they decompose much faster than their non-substituted counterparts. nih.govacs.org Kinetic studies of N-chloromethanamine decomposition in an aqueous base medium have shown it to follow a second-order equation. lookchem.com In acidic conditions, organic chloramines can undergo reactions like the Hofmann-Löffler reaction. wikipedia.org
Role as an Intermediate in the Formation of Disinfection By-Products (DBPs)
A significant aspect of N-chloromethanamine's environmental relevance is its role as an intermediate in the formation of disinfection by-products (DBPs). nih.gov DBPs are chemical compounds formed when disinfectants react with natural organic matter and other precursors in the water. thermofisher.com Many DBPs are of health concern, and their formation is a major consideration in water treatment. montclair.eduengineering.org.cn
Organic chloramines are recognized as potential intermediates for other DBPs. nih.gov The transformation of N-chloromethanamine and other organic chloramines can lead to the formation of regulated and emerging DBPs. For example, the reactions of organic nitrogen compounds are linked to the formation of nitrogenous DBPs (N-DBPs) such as haloacetonitriles and nitrosamines. dergipark.org.trnih.govibimapublishing.com
Kinetic Model Simulations for Water Treatment Scenarios
Kinetic models are valuable tools for understanding and predicting the formation and fate of chemical compounds in complex systems like water treatment plants. e3s-conferences.org Simulations based on experimentally determined rate constants can evaluate the relevance of different reaction pathways under various treatment scenarios. epfl.chnih.gov
Kinetic model simulations for chlorination scenarios have shown that both inorganic and organic chloramines are the primary halamines formed. epfl.chnih.govresearchgate.netresearchgate.net These models incorporate the rapid formation of N-chloromethanamine from methylamine and hypochlorous acid. epfl.chnih.gov However, the simulations also reveal that the subsequent reactions of these chloramines with organic matter are often kinetically outcompeted by the reactions of the more powerful oxidant, free chlorine, when it is present in sufficient concentration. epfl.chnih.govresearchgate.net
These models are crucial for optimizing water treatment processes to minimize the formation of undesirable DBPs while ensuring effective disinfection. By understanding the kinetics of N-chloromethanamine formation and reaction, treatment strategies can be better designed to manage its presence and impact on water quality.
Interactive Data Table: Reaction Rate Constants
Below is a table summarizing key kinetic data related to N-chloromethanamine.
| Reactants | Product(s) | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference(s) |
| Hypochlorous Acid (HOCl) + Methylamine (CH₃NH₂) | N-Chloromethanamine (CH₃NHCl) | N-Chlorination | 10⁶ - 10⁸ | Near Neutral | Not Specified | epfl.ch, nih.gov |
| N-Chloromethanamine (CH₃NHCl) + Hypochlorous Acid (HOCl) | N,N-Dichloromethylamine (CH₃NCl₂) | N-Chlorination | 1.1 x 10³ | Not Specified | 25 | epa.gov |
Emerging Research Directions and Future Perspectives on N Chloromethanamine
Development of Novel Synthetic Strategies for N-Chloromethanamine and its Derivatives
The synthesis of N-chloromethanamine and its derivatives, while rooted in established chemical principles, is an area of continuous development aimed at improving efficiency, safety, and accessibility. Traditional methods for preparing N-chloroamines often involve the use of reagents like chlorine gas, N-chlorosuccinimide (NCS), or hypochlorite (B82951) salts. beilstein-journals.org While effective, these methods can present challenges, including the handling of hazardous materials like chlorine gas and the generation of byproducts that complicate purification. beilstein-journals.org
Recent research has focused on developing milder and more efficient protocols. One such advancement is the use of oxone in conjunction with a chloride source, such as potassium chloride (KCl) or sodium chloride (NaCl). tandfonline.comtandfonline.com This method allows for the oxidative N-halogenation of primary and secondary amines under mild, ambient temperature conditions, often in a mixed acetonitrile-water solvent system. tandfonline.com This approach has proven effective for a variety of aralkyl amines, alkyl amines, and secondary alkyl amines, yielding N,N-dichloroamines and N-chloroamines in good to excellent yields. tandfonline.com
Continuous-flow methodologies have also emerged as a powerful strategy for the synthesis of N-chloroamines. beilstein-journals.orgacsgcipr.org These systems offer significant advantages in terms of safety and control, particularly given the potential instability of N-chloroamines. acsgcipr.orgrsc.org By generating and immediately reacting the N-chloramine in a continuous stream, the need for isolation and purification of the potentially hazardous intermediate is avoided. beilstein-journals.orgacsgcipr.org This approach has been successfully applied to the biphasic reaction of amines with aqueous sodium hypochlorite (NaOCl), utilizing in-line static mixers or continuous stirred-tank reactors (CSTRs) to enhance mixing and reaction efficiency. beilstein-journals.orgacsgcipr.org
Furthermore, the development of one-pot procedures, where the amine is activated and the subsequent reaction occurs in the same vessel, represents a significant step towards more practical and efficient synthetic protocols. whiterose.ac.uk For instance, the in situ generation of N-chloroamines followed by iron-catalyzed direct C-H amination of arenes allows for the direct synthesis of complex molecules like tetrahydroquinolines from free secondary amines without isolating the N-chloroamine intermediate. whiterose.ac.uk
The table below summarizes some of the novel synthetic methods for N-chloroamines.
| Reagent System | Amine Substrate | Product | Key Advantages |
| Oxone-KCl | Primary and secondary amines | N,N-dichloroamines and N-chloroamines | Mild conditions, high yields. tandfonline.com |
| Aqueous NaOCl (Continuous Flow) | Secondary amines | N-chloro-N,N-dialkylamines | Enhanced safety, precise control, no isolation needed. beilstein-journals.orgacsgcipr.org |
| N-chlorosuccinimide (in situ) / FeSO₄·7H₂O | Secondary amines | Tetrahydroquinolines (via aryl amination) | One-pot procedure, avoids specialized equipment. whiterose.ac.uk |
| Sodium hypochlorite | Methylamine (B109427) hydrochloride | N-Chloromethanamine | Direct synthesis from the parent amine salt. thieme-connect.de |
These ongoing advancements in synthetic methodologies are crucial for expanding the utility of N-chloromethanamine and its derivatives in various chemical transformations.
Advanced Computational Approaches for Predicting N-Chloromethanamine Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive intermediates like N-chloromethanamine. Density Functional Theory (DFT) calculations, in particular, have been employed to investigate reaction mechanisms, transition states, and the factors governing reactivity and selectivity. pharma.hr
One key area of computational investigation is the nature of the nitrogen-chlorine (N-Cl) bond. Calculations have shown that this bond is relatively weak, with a calculated bond dissociation energy (BDE) significantly lower than that of N-H or N-C bonds, predisposing it to homolytic cleavage to form nitrogen-centered radicals. pitt.edu This fundamental insight helps to explain the prevalence of radical-mediated reactions involving N-chloroamines. pitt.edunih.gov
Computational models are also crucial for predicting the regioselectivity and stereoselectivity of reactions. For example, in the Hofmann-Löffler-Freytag (HLF) reaction, which involves the intramolecular cyclization of N-haloamines, DFT calculations can be used to evaluate the thermodynamics and kinetics of the key hydrogen atom transfer (HAT) step. pharma.hr By comparing the energies of different possible transition states, researchers can predict which C-H bond is most likely to be abstracted by the nitrogen-centered radical, thus determining the size of the resulting heterocyclic ring. pharma.hr
Furthermore, computational studies can elucidate the role of catalysts and additives in N-chloromethanamine reactions. In metal-catalyzed processes, calculations can model the interaction between the N-chloroamine and the metal center, helping to understand how the catalyst facilitates bond activation and controls the reaction pathway. whiterose.ac.uk Similarly, in enzyme-catalyzed halogenation reactions, computational models are used to investigate the identity of the halogenating species, which may involve a lysine-N-haloamine intermediate, and to understand the factors controlling the high substrate and regioselectivity observed in these systems. frontiersin.orgnih.gov
The following table highlights key areas where computational approaches are advancing the understanding of N-chloromethanamine chemistry.
| Computational Method | Area of Investigation | Insights Gained |
| Density Functional Theory (DFT) | Bond Dissociation Energies (BDEs) | Understanding the lability of the N-Cl bond and predisposition to radical formation. pitt.edu |
| DFT | Transition State Analysis (e.g., HLF reaction) | Prediction of regioselectivity based on the energetics of hydrogen atom transfer. pharma.hr |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Halogenation | Elucidation of the active halogenating species and the origins of stereoselectivity. frontiersin.org |
| DFT | Metal-Catalyzed Aminations | Mechanistic understanding of catalyst-substrate interactions and reaction pathways. whiterose.ac.uk |
As computational methods continue to improve in accuracy and efficiency, they will play an increasingly vital role in the rational design of new reactions and catalysts involving N-chloromethanamine, reducing the need for extensive empirical screening and accelerating the pace of discovery.
Integration of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
The reactive and often unstable nature of N-chloromethanamine necessitates advanced analytical techniques for monitoring its formation and consumption in real-time. rsc.org In situ spectroscopic methods are particularly valuable as they allow for the observation of a reaction as it happens, providing crucial kinetic and mechanistic data without the need for quenching or sample extraction. solubilityofthings.comlibretexts.org
Various spectroscopic techniques can be applied to the study of N-chloromethanamine reactions. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time. solubilityofthings.comnih.gov ¹H NMR has been used to monitor the conversion of N-chloramines in batch optimization studies. beilstein-journals.org
Infrared (IR) spectroscopy is another powerful tool, particularly for identifying functional groups. solubilityofthings.com The changes in the vibrational frequencies of the N-Cl bond and other relevant functional groups can be tracked to follow the progress of a reaction. solubilityofthings.com
For radical reactions, which are common for N-chloroamines, Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice for detecting and characterizing radical intermediates. pharma.hrnih.gov Although direct detection of the primary nitrogen-centered radical can be challenging due to its short lifetime, spin trapping techniques can be employed. nih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily observed by EPR, providing evidence for the proposed radical mechanism. nih.gov
The integration of these spectroscopic techniques with continuous-flow reactors is a particularly powerful combination. acsgcipr.org It allows for the safe generation of N-chloromethanamine and its immediate analysis under steady-state conditions, facilitating precise kinetic measurements and reaction optimization. acsgcipr.org
| Spectroscopic Technique | Information Obtained | Application in N-Chloromethanamine Research |
| Nuclear Magnetic Resonance (NMR) | Structural information, quantitative analysis of species concentration. solubilityofthings.com | Monitoring reaction conversion and product formation. beilstein-journals.org |
| Infrared (IR) Spectroscopy | Identification of functional groups, tracking bond formation/cleavage. solubilityofthings.com | Observing changes in N-Cl and other relevant bonds during a reaction. |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical intermediates. nih.gov | Proving the existence of nitrogen- and carbon-centered radicals in reactions like the HLF reaction. pharma.hrnih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, concentration analysis. solubilityofthings.com | Monitoring reaction kinetics, especially in photochemically initiated reactions. nih.gov |
The application of these in situ spectroscopic methods is fundamental to gaining a deeper mechanistic understanding of N-chloromethanamine chemistry, leading to the development of more controlled and selective synthetic transformations. elsevier.com
Exploration of N-Chloromethanamine in Catalytic Cycles and Novel Materials Design
The unique reactivity of the N-Cl bond makes N-chloromethanamine and its derivatives valuable reagents in the development of novel catalytic cycles and the design of advanced materials. researchgate.netresearchgate.net Their ability to act as sources of electrophilic nitrogen or nitrogen-centered radicals opens up new avenues for C-N bond formation and polymer functionalization. researchgate.netresearchgate.net
In catalysis, N-chloroamines are increasingly used in direct C-H amination reactions. whiterose.ac.ukresearchgate.net Iron-catalyzed systems, for example, can generate aminium radicals from N-chloroamines, which then undergo intramolecular cyclization onto aromatic rings to form important heterocyclic structures like tetrahydroquinolines. whiterose.ac.ukresearchgate.net This approach offers a more atom-economical and direct alternative to traditional multi-step syntheses. whiterose.ac.uk Copper catalysts have also been shown to mediate the intramolecular addition of N-chloroamines to double bonds, providing a pathway to nitrogen-containing heterocycles. researchgate.net Furthermore, N-chloromethanamine itself has been implicated as an intermediate in certain gold-catalyzed coupling reactions, highlighting its potential role in various transition-metal-catalyzed processes. rsc.org
The field of materials science has also begun to explore the potential of N-chloroamines. They are key precursors for creating N-halamine polymers, which possess potent antimicrobial properties. researchgate.netresearchgate.net These materials are typically synthesized by either polymerizing monomers that already contain an N-H bond and then halogenating them, or by grafting N-halamine precursor monomers onto existing polymer backbones. researchgate.net The resulting N-halamine polymers, which can feature either cyclic or acyclic haloamine structures, exhibit long-term stability and can be "recharged" by re-halogenation after their antimicrobial activity diminishes. researchgate.netresearchgate.net
N-chloroamines have also been used as electrophiles for the functionalization of polymers, allowing for the introduction of amine groups onto polymer chains. google.com This modification can significantly alter the properties of the material, enhancing its functionality for specific applications.
| Application Area | Role of N-Chloromethanamine/Derivatives | Example |
| Homogeneous Catalysis | Aminium radical precursor for C-H amination. | Iron-catalyzed synthesis of tetrahydroquinolines. whiterose.ac.ukresearchgate.net |
| Heterogeneous Catalysis | Reactive intermediate in A³ coupling reactions. | Gold nanoparticle-catalyzed synthesis of propargylamines. rsc.org |
| Antimicrobial Polymers | Building block for N-halamine structures. | Halogenation of polymers containing amide or amine groups to create biocidal materials. researchgate.netresearchgate.net |
| Polymer Functionalization | Electrophilic aminating agent. | Reaction with polymeric nucleophiles to introduce tertiary amine functionalities. google.com |
The exploration of N-chloromethanamine in these emerging areas is poised to lead to the development of more efficient catalytic systems and novel functional materials with tailored properties.
Fundamental Studies on Chirality and Stereoselectivity in N-Chloromethanamine Reactions
The stereochemical outcome of reactions is a cornerstone of modern organic synthesis, and studies involving N-chloromethanamine and its derivatives are increasingly focused on controlling chirality and stereoselectivity. nih.govthieme-connect.com The nitrogen atom in an N-chloroamine can be a stereocenter, although, like other amines, it can undergo pyramidal inversion, leading to a racemic mixture of interconverting enantiomers at room temperature. libretexts.org However, the N-halogenation does increase the barrier to this inversion. thieme-connect.de The true challenge and opportunity lie in controlling the stereochemistry of new chiral centers formed during reactions of these reagents.
Significant progress has been made in the stereoselective synthesis of aziridines from N-chloroamine precursors. rsc.orgthieme-connect.com By deprotonating a chiral N-chloroamine derived from a chiral primary amine, intramolecular cyclization can proceed with high diastereoselectivity. rsc.org This methodology provides access to optically enriched N-alkylaziridines, which are valuable building blocks in organic synthesis. rsc.orgthieme-connect.com The stereochemical outcome of these reactions is highly dependent on the substrate and reaction conditions.
Lewis acid-mediated radical cyclizations of N-chloroamines also offer a platform for stereoselective synthesis. diva-portal.org The use of Lewis acids can influence the conformation of the transition state during the intramolecular hydrogen atom transfer and subsequent cyclization, leading to high diastereoselectivity in the formation of substituted pyrrolidines. diva-portal.org
Furthermore, N-chloroamines have been used as electrophiles in reactions with chiral nucleophiles. For example, the reaction of chiral N-chloroamines with functionalized arylmagnesium reagents has been shown to proceed with retention of chirality, yielding chiral tertiary amines. thieme-connect.com
The table below presents examples of stereoselective reactions involving N-chloroamine derivatives.
| Reaction Type | Chiral Source | Product | Stereochemical Outcome |
| Intramolecular Aziridination | Chiral N-chloroamine | N-Alkylaziridines | High diastereoselectivity (e.g., 83:17 dr). rsc.org |
| Lewis Acid-Mediated Radical Cyclization | Chiral N-chloro-4-pentenylamine | Substituted Pyrrolidines | High diastereoselectivity. diva-portal.org |
| Electrophilic Amination | Chiral N-chloroamine + Grignard reagent | Chiral Tertiary Amines | High enantiomeric excess (e.g., 98-99% ee). thieme-connect.com |
Fundamental studies in this area are crucial for understanding the factors that govern stereocontrol in N-chloromethanamine reactions. fu-berlin.de By elucidating the mechanisms and transition state geometries, researchers can design more effective chiral catalysts and auxiliaries, ultimately enabling the asymmetric synthesis of complex, biologically active molecules. slideshare.net
Q & A
Basic Research Questions
Q. What established synthesis methods are used for 1-Chloromethanamine, and how do reaction conditions influence yield?
- Answer : The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, chlorination of methanamine derivatives under controlled conditions (e.g., using ethanol or dichloromethane as solvents) with catalysts like palladium or bases such as K₂CO₃ can optimize yields . Temperature control (e.g., 25–60°C) and stoichiometric ratios of reagents (e.g., Cl⁻:amine = 1.2:1) are critical to minimize side products like dichlorinated byproducts. Yields >70% are achievable with precise pH monitoring (pH 8–10) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Answer :
- NMR : The H-NMR spectrum should show a singlet for the CHCl group (~3.8 ppm) and a triplet for the NH protons (~1.5 ppm). C-NMR will confirm the chlorinated carbon at ~45 ppm .
- IR : Stretching frequencies for N-H (3300–3500 cm) and C-Cl (550–850 cm) bonds are key identifiers .
- Mass Spectrometry : The molecular ion peak (m/z = 81.5 for CClNH) and fragmentation patterns (e.g., loss of Cl⁻) validate the structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Use fume hoods and PPE (gloves, goggles) due to its volatility and potential respiratory toxicity . Store in airtight containers at ≤4°C to prevent degradation. Emergency protocols should include neutralization of spills with 10% sodium bicarbonate and immediate ventilation .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity in this compound synthesis for chiral studies?
- Answer : Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution with lipases can achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Solvent polarity adjustments (e.g., hexane/isopropanol mixtures) enhance diastereomeric crystallization .
Q. How can researchers evaluate the bioactivity of this compound derivatives systematically?
- Answer :
- In vitro assays : Dose-response curves (IC) in cell lines (e.g., HEK-293 for cytotoxicity) .
- Molecular docking : Simulate interactions with target proteins (e.g., amine receptors) using software like AutoDock Vina .
- Metabolic stability : Use liver microsomes to assess degradation rates and identify metabolites via LC-MS .
Q. How should contradictions in reported bioactivity or synthesis yields be resolved?
- Answer :
- Replication : Standardize protocols (e.g., solvent purity, reaction time) to isolate variables .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Advanced characterization : Employ X-ray crystallography or 2D-NMR (e.g., HSQC) to confirm structural consistency .
Methodological Guidance
Q. What experimental design principles ensure reproducibility in this compound research?
- Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst) and interactions .
- Negative controls : Include amine-free reactions to detect contamination.
- Data logging : Document raw spectra and chromatograms for peer validation .
Q. How can computational modeling aid in predicting this compound reactivity?
- Answer : DFT calculations (e.g., Gaussian 09) predict reaction pathways and transition states. Solvent effects are modeled via COSMO-RS. Compare computed vs. experimental H-NMR shifts for validation .
Ethical and Regulatory Considerations
Q. What ethical guidelines apply to publishing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
